

ML148 as a 15-PGDH Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML148

Cat. No.: B162746

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Introduction: The Role of 15-PGDH in Prostaglandin Signaling

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the biological inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1][2] By catalyzing the oxidation of the 15(S)-hydroxyl group to a 15-keto group, 15-PGDH effectively terminates the signaling cascade initiated by these lipid mediators.[3][4] Prostaglandins are implicated in a wide array of physiological processes, including inflammation, tissue repair, and cell proliferation.[2]

The enzyme 15-PGDH acts as a key negative regulator of these processes.[1][5] Its downregulation has been observed in various cancers, suggesting a tumor-suppressor role, while its inhibition has been shown to potentiate tissue regeneration in multiple organs, including bone marrow, colon, and liver.[1][5][6][7][8] This makes 15-PGDH a compelling therapeutic target for regenerative medicine and other clinical applications. **ML148** is a potent and selective small-molecule inhibitor of 15-PGDH, serving as a valuable chemical probe for investigating prostaglandin-signaling pathways.[1][9]

ML148: Mechanism of Action and Biochemical Properties

ML148, also known as CID-3243760, is a reversible inhibitor of NAD⁺-dependent 15-PGDH. [10][11] Structural and docking studies suggest that **ML148** interacts with key residues within the 15-PGDH active site, including Ser138, Tyr151, Phe185, and Tyr217.[3] Kinetic studies have shown that **ML148** (at concentrations of 10 and 20 nM) can decrease the maximum reaction rate (V_{max}) by 25% and reduces the apparent Michaelis constant (K_m) by half at a 10 nM concentration, indicating a complex mechanism of inhibition.[9]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **ML148** based on published in vitro and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

Parameter	Value	Source(s)
IC50 vs. 15-PGDH	11 nM	[10][12]
19 nM	[3]	
56 nM	[1][9][11]	

IC50 (Half-maximal inhibitory concentration) values represent the concentration of **ML148** required to inhibit 50% of the 15-PGDH enzyme activity in a biochemical assay.

Table 2: Enzyme Selectivity Profile

Enzyme Target	IC50 (nM)	Fold Selectivity vs. 15-PGDH (56 nM)	Source(s)
15-PGDH	56	-	[9]
ALDH1A1	36,000	~643x	[9]
HADH2	>57,500	>1026x	[9]
HSD17β4	>57,500	>1026x	[9]

This table demonstrates the high selectivity of **ML148** for 15-PGDH over other related dehydrogenase enzymes.

Table 3: Cell-Based Assay Performance

Cell Line	Parameter	Value (µM)	Max. PGE2 Induction	Source(s)
A549	AC50	0.469	129%	[3]
LNCaP	AC50	0.884	62%	[3]

AC50 (Half-maximal activity concentration) values represent the concentration of **ML148** required to achieve 50% of its maximal effect in elevating PGE2 levels in a cellular context.

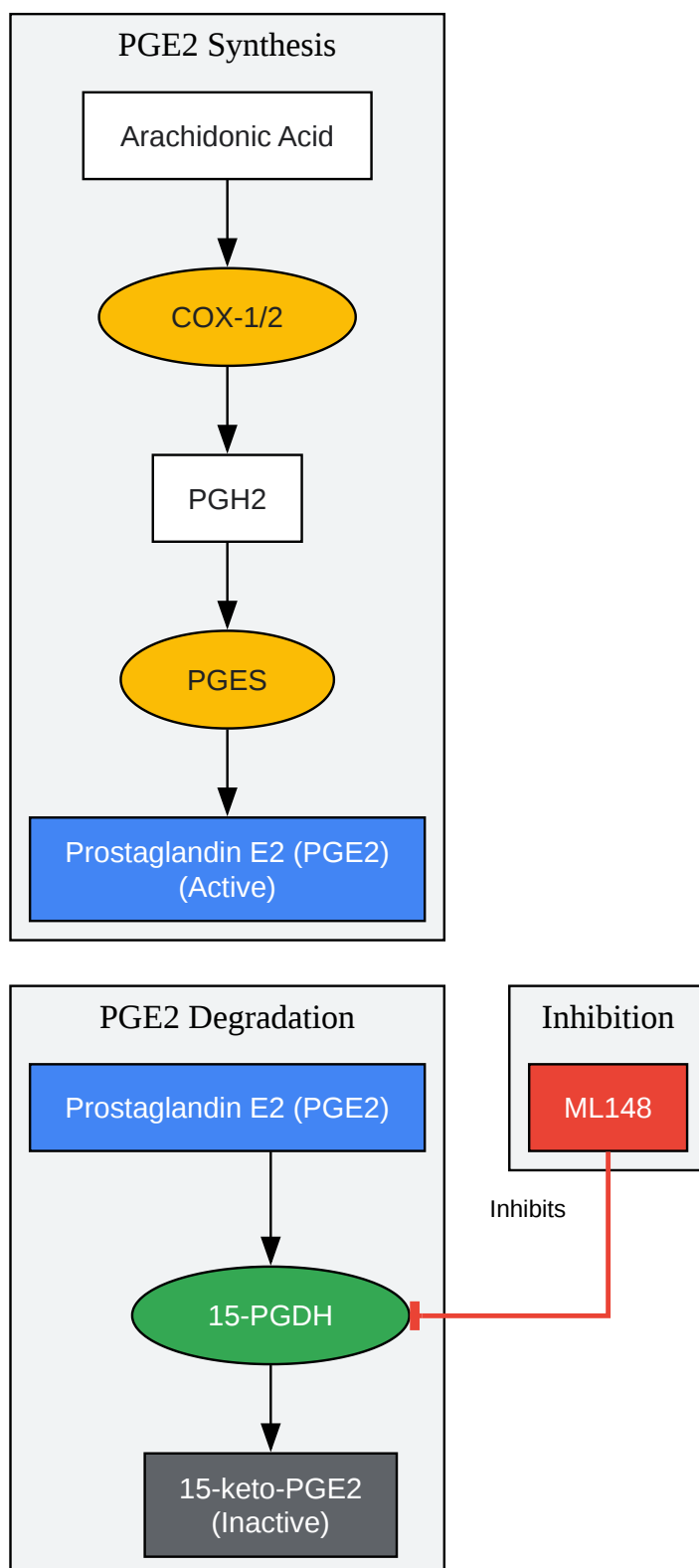
Table 4: Pharmacokinetic Profile

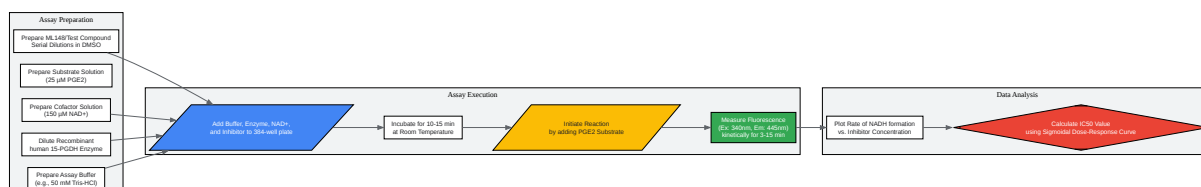
Parameter	Value	Matrix	Source(s)
Half-life (t _{1/2})	~7.3 minutes	Rat Liver Microsomes	[3]

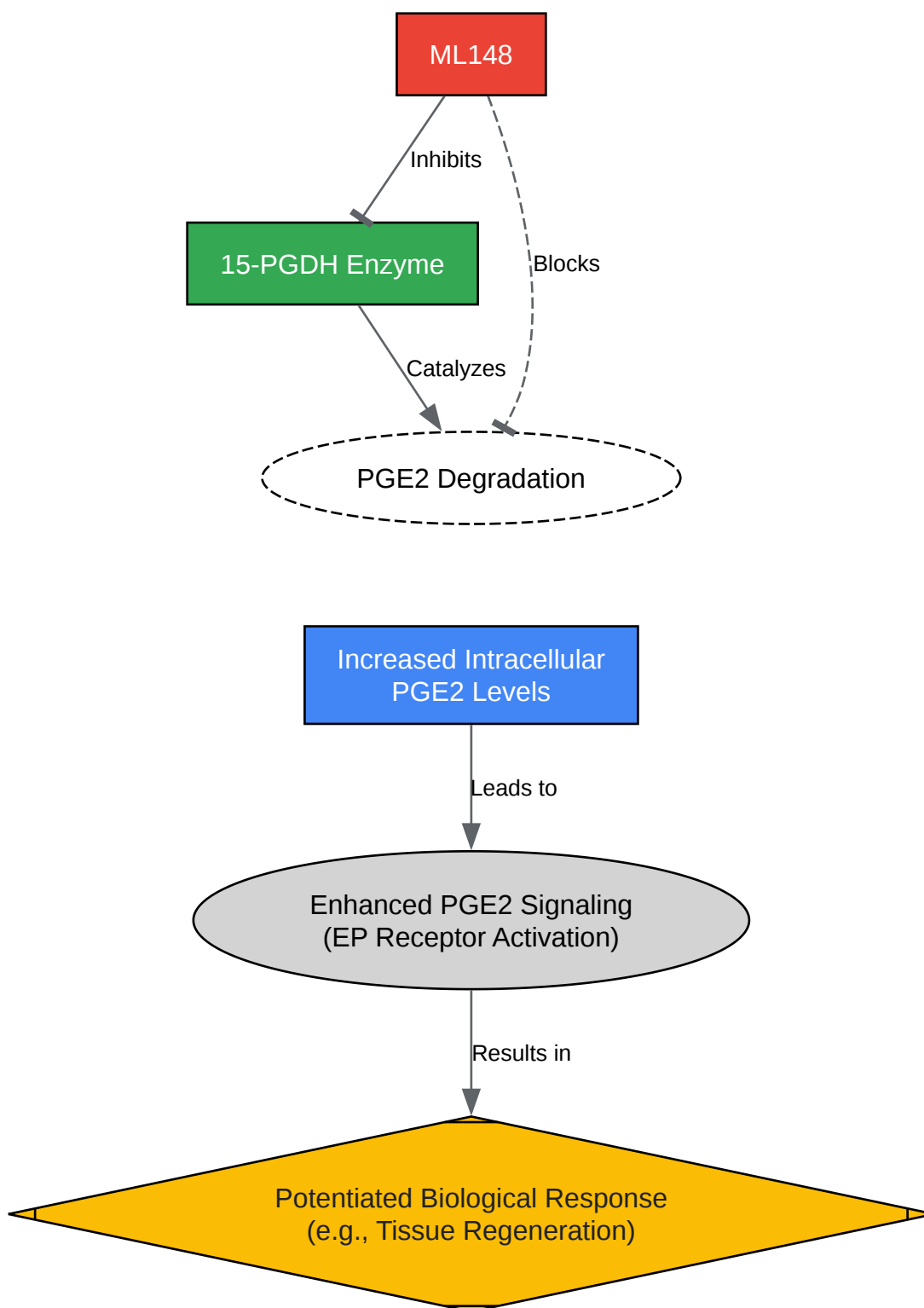
This data suggests a rapid metabolic breakdown of **ML148**, which may explain the current lack of reported in vivo animal studies for this compound.[\[3\]](#)

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to **ML148** and 15-PGDH.







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- To cite this document: BenchChem. [ML148 as a 15-PGDH Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162746#ml148-as-a-15-pgdh-inhibitor]

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